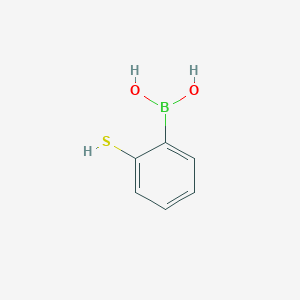

(2-Mercaptophenyl)boronic acid

Descripción general

Descripción

(2-Mercaptophenyl)boronic acid is an organoboron compound with the molecular formula C6H7BO2S It is characterized by the presence of a boronic acid group (-B(OH)2) and a mercapto group (-SH) attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Mercaptophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes. The process may be optimized for yield and purity through controlled reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: (2-Mercaptophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: Sulfonic acids, disulfides.

Reduction: Boranes.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-Mercaptophenyl)boronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound's ability to undergo transmetalation makes it an effective participant in these reactions, particularly when paired with palladium catalysts.

Functionalization of Nanoparticles

this compound is also utilized in the functionalization of nanoparticles. For instance, it has been employed to modify gold nanoparticles, enhancing their properties for applications such as biosensing and catalysis. The thiol group of the compound forms strong covalent bonds with gold surfaces, facilitating the attachment of other functional groups or biomolecules .

Biological Applications

Selective Enrichment of Glycoproteins

In biological research, this compound has been used to functionalize magnetic microspheres for the selective enrichment of glycoproteins and glycopeptides. This application is particularly valuable in proteomics, where the isolation and analysis of glycosylated proteins are essential for understanding various biological processes. The boronic acid moiety selectively binds to cis-diol groups found in carbohydrates, allowing for targeted extraction from complex mixtures .

Biosensors

The compound has been integrated into biosensors for detecting biomolecules such as glucose. For example, gold-silver core-shell nanoparticles modified with this compound have demonstrated efficient detection capabilities through surface-enhanced Raman scattering (SERS). This method allows for quantitative analysis at physiologically relevant concentrations, making it a promising tool for medical diagnostics .

Material Science

Nanocomposite Materials

this compound plays a role in developing novel nanocomposite materials. Its incorporation into polydopamine-modified gold nanoparticles has led to the creation of materials suitable for glucose sensing applications. These composites exhibit enhanced sensitivity and selectivity due to the unique properties imparted by both the polydopamine matrix and the boronic acid functionality .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | Forms carbon-carbon bonds effectively |

| Functionalization | Modifies gold nanoparticles for enhanced catalytic properties | Strong covalent bonding with gold |

| Biological Research | Functionalizes magnetic microspheres for glycoprotein enrichment | Selective binding to glycopeptides |

| Biosensing | Integrated into SERS-based biosensors for glucose detection | High sensitivity and specificity |

| Material Science | Develops nanocomposites for various applications | Improved performance in sensing applications |

Case Studies

-

Glycopeptide Enrichment

A study demonstrated the use of this compound-functionalized gold nanoparticles to enrich glycopeptides from protein digests. The modified nanoparticles showed superior performance in selectively isolating glycopeptides compared to traditional methods, highlighting their potential in glycoproteomics . -

Glucose Detection via SERS

Research involving this compound-modified gold-silver core-shell nanoparticles revealed their effectiveness in glucose detection using SERS techniques. The study established a calibration curve demonstrating reliable detection within physiological concentration ranges, paving the way for future biomedical applications . -

Nanocomposite Development

A novel approach combining this compound with polydopamine-coated gold nanoparticles resulted in materials that could serve as amperometric glucose sensors. This integration not only enhanced sensor performance but also provided a versatile platform for further modifications .

Mecanismo De Acción

The mechanism of action of (2-Mercaptophenyl)boronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups, while the mercapto group can participate in thiol-disulfide exchange reactions. These interactions are crucial for its applications in biosensing and catalysis .

Comparación Con Compuestos Similares

- (4-Mercaptophenyl)boronic acid

- (4-Mercaptobenzoic acid)

- (4-Mercaptophenol)

- Thiophenol

Comparison: (2-Mercaptophenyl)boronic acid is unique due to the position of the mercapto group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to (4-Mercaptophenyl)boronic acid, it may exhibit different steric and electronic properties, affecting its suitability for specific applications .

Actividad Biológica

(2-Mercaptophenyl)boronic acid (MPBA) is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in drug development, and its role in various biochemical pathways.

Chemical Structure and Properties

This compound has the chemical formula CHBOS. It features a boronic acid group (-B(OH)) and a thiol group (-SH) attached to a phenyl ring, which contributes to its reactivity and biological functions. The compound is primarily known for its role in the Suzuki–Miyaura cross-coupling reaction, a vital method for forming carbon-carbon bonds in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through transmetalation processes. This mechanism allows MPBA to participate in biochemical reactions involving glycoproteins and other biomolecules, enhancing its utility in biological applications.

Key Biochemical Pathways

- Glycoprotein Interaction : MPBA can selectively bind to glycoproteins via boron-diol interactions, facilitating their separation and immobilization. This property is exploited in various biosensing applications .

- Antibacterial Activity : Recent studies have demonstrated that MPBA-activated gold nanoparticles exhibit antibacterial properties against multidrug-resistant (MDR) bacteria, indicating potential therapeutic applications .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways, which could lead to the development of novel therapeutic agents targeting diseases such as cancer and diabetes .

1. Biosensors and Diagnostics

MPBA is utilized in the development of biosensors for glucose detection. Its ability to form complexes with glucose enhances the sensitivity of these sensors, making them useful for monitoring blood sugar levels in diabetic patients .

2. Drug Development

The boronic acid moiety is increasingly recognized for its role in drug design, particularly for anticancer agents. Compounds containing boronic acids have shown promise in targeting proteasomes, leading to apoptosis in cancer cells .

3. Nanotechnology

In nanotechnology, MPBA-functionalized nanoparticles are being explored for targeted drug delivery systems. Their unique chemical properties allow for the attachment of therapeutic agents that can be released in a controlled manner .

Case Studies

Case Study 1: Glucose Detection Using MPBA-Functionalized Nanoparticles

A study demonstrated that silica-coated gold nanoparticles functionalized with MPBA could detect glucose concentrations effectively. The system showed a significant increase in Raman signal intensity upon glucose binding, showcasing its potential for real-time monitoring applications .

Case Study 2: Antibacterial Efficacy Against MDR Bacteria

Research involving MPBA-activated gold nanoparticles revealed their effectiveness against various MDR bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell death and highlighting the potential of MPBA in developing new antibacterial therapies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADLTTWFPYPHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402565 | |

| Record name | (2-Mercaptophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352526-00-2 | |

| Record name | Boronic acid, (2-mercaptophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352526-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Mercaptophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.